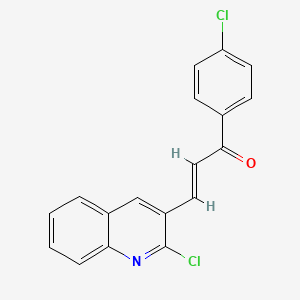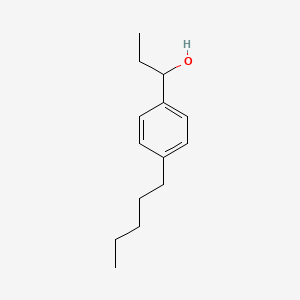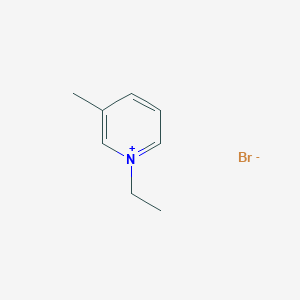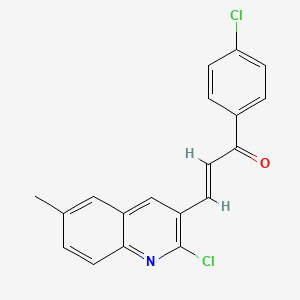
1(4-Chlorophenyl)-3-(2-chloro-3-quinolinyl)-2-propen-1-one; 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-chloro-3-quinolinyl)-2-propen-1-one; 98% (hereafter referred to as 1CPQP) is a synthetic compound that has been studied for its potential applications in various scientific areas. 1CPQP is a member of the quinoline family of compounds, which are known for their high reactivity and chemical stability. 1CPQP is a white crystalline solid with a molecular weight of 339.8 g/mol and a melting point of 135°C. It is soluble in water, ethanol, and acetone.
科学的研究の応用
1CPQP has been studied for its potential applications in various scientific areas. It has been investigated for its ability to act as a catalyst in organic synthesis, as well as its potential use as a pharmaceutical agent. It has also been studied for its potential use as an insecticide and as a reagent in the detection of heavy metals. Additionally, 1CPQP has been studied for its potential use as a fluorescent dye.
作用機序
The mechanism of action of 1CPQP is not well understood. However, it is believed to act as an electron acceptor, which can facilitate the transfer of electrons between molecules. Additionally, 1CPQP has been shown to interact with certain proteins, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
1CPQP has been shown to have a variety of biochemical and physiological effects. In animal studies, 1CPQP has been shown to reduce inflammation and to have anti-tumor effects. Additionally, 1CPQP has been shown to have anti-bacterial and anti-fungal properties. It has also been shown to reduce oxidative stress and to have a protective effect against certain types of cancer.
実験室実験の利点と制限
1CPQP has several advantages for use in laboratory experiments. It is a relatively stable compound, making it suitable for use in a variety of experiments. Additionally, 1CPQP is relatively inexpensive and easy to obtain. However, there are some limitations to its use. 1CPQP is a relatively toxic compound, and it should be handled with caution. Additionally, 1CPQP has a relatively low solubility in water, making it difficult to use in aqueous solutions.
将来の方向性
1CPQP has a wide range of potential applications in the scientific community. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to identify its potential uses as an insecticide and as a reagent for the detection of heavy metals. Additionally, further research is needed to identify its potential uses as a fluorescent dye and to identify its potential uses in the detection of pollutants. Finally, further research is needed to identify its potential uses in the synthesis of other compounds.
合成法
1CPQP can be synthesized through a variety of methods. One method involves the reaction of 4-chlorophenol and 2-chloro-3-quinoline in the presence of an acid catalyst. The resulting product is 1CPQP. Other methods of synthesis include the reaction of 4-chlorophenol and 2-chloro-3-quinoline in the presence of an aqueous solution of sodium hydroxide, or the reaction of 4-chlorophenol and 3-quinoline in the presence of an acid catalyst.
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-chloroquinolin-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2NO/c19-15-8-5-12(6-9-15)17(22)10-7-14-11-13-3-1-2-4-16(13)21-18(14)20/h1-11H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCILJVOBAUBPS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(4-Chlorophenyl)-3-(2-chloro-3-quinolinyl)-2-propen-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)








![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)

